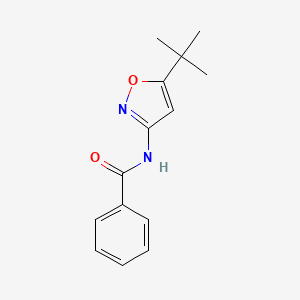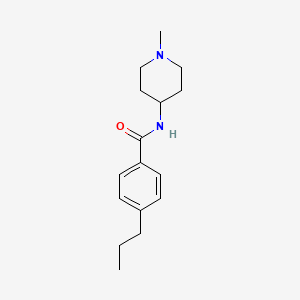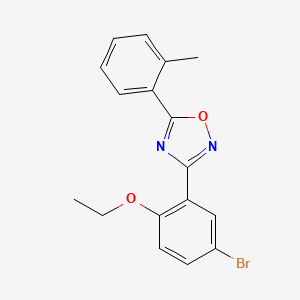![molecular formula C18H13Cl2N3O3S B4920753 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4920753.png)
4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. GSK-J4 is a potent and selective inhibitor of the histone demethylase JMJD3, which plays a crucial role in epigenetic regulation.
Mechanism of Action
The mechanism of action of 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide is based on its ability to inhibit the histone demethylase JMJD3. JMJD3 is responsible for the removal of methyl groups from histones, which plays a crucial role in epigenetic regulation. The inhibition of JMJD3 by this compound leads to an increase in the levels of methylated histones, which in turn affects gene expression. The specific effects of this compound on gene expression depend on the cell type and context.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to inflammatory stimuli. This compound has also been shown to have anti-cancer effects, inducing cell death in cancer cells and inhibiting cancer cell migration and invasion. This compound has been tested in several preclinical models of cancer, showing promising results.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide in lab experiments include its high potency and selectivity for JMJD3, making it a useful tool for studying the role of JMJD3 in epigenetic regulation. However, the limitations of using this compound include its potential off-target effects, as well as the fact that it is a small molecule inhibitor that may not accurately reflect the effects of genetic knockout of JMJD3.
Future Directions
There are several future directions for the study of 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide. One area of research is the development of more potent and selective inhibitors of JMJD3, which may have improved therapeutic potential. Another area of research is the identification of specific downstream targets of JMJD3 that are responsible for its anti-inflammatory and anti-cancer effects. Finally, the potential clinical applications of this compound in the treatment of inflammatory diseases and cancer should be further explored.
Synthesis Methods
The synthesis of 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide involves several steps, including the formation of a sulfonyl chloride, which is then reacted with an amine to form a sulfonamide. The resulting compound is then coupled with a benzamide to form this compound. The synthesis of this compound has been described in detail in several publications and is a well-established procedure.
Scientific Research Applications
4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. The inhibition of JMJD3 by this compound has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been shown to have anti-cancer effects, as JMJD3 is known to play a role in cancer progression. This compound has been tested in several preclinical models of cancer, showing promising results.
Properties
IUPAC Name |
4-chloro-3-[(5-chloropyridin-2-yl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-13-7-9-17(21-11-13)23-27(25,26)16-10-12(6-8-15(16)20)18(24)22-14-4-2-1-3-5-14/h1-11H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPIVKELXROBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B4920688.png)
![ethyl 2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4920696.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4920704.png)

![1-benzyl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920720.png)

![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4920727.png)
![2-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4920731.png)

![ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4920742.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4920748.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4920764.png)

